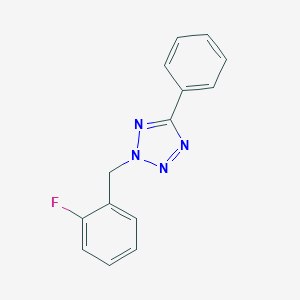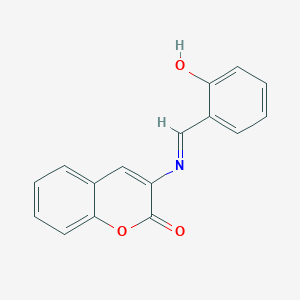
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenothiazine, a heterocyclic compound that has been found to exhibit several pharmacological properties. TFP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone is complex and involves multiple pathways. It has been found to interact with various proteins and enzymes in the body, including ion channels, receptors, and enzymes involved in oxidative stress. This compound has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. It has also been found to interact with G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to exhibit antipsychotic activity by inhibiting the activity of dopamine receptors in the brain. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been found to exhibit antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation. This compound has also been found to exhibit analgesic activity by inhibiting the activity of voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using simple methods. This compound has been found to exhibit several pharmacological properties, making it a useful tool for studying various physiological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet known. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone research. One direction is to study its effects on ion channels and receptors in the nervous system. This compound has been found to exhibit activity on several ion channels and receptors, making it a potential tool for studying the structure and function of these proteins. Another direction is to study its effects on oxidative stress and inflammation. This compound has been found to exhibit antioxidant and anti-inflammatory activity, making it a potential therapeutic agent for various diseases. Finally, future research can focus on developing new methods for synthesizing this compound and improving its solubility in water.
Méthodes De Synthèse
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-trifluoromethylphenothiazine with 4-methylpiperazine in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been used in various scientific research studies due to its unique properties. It has been found to exhibit antipsychotic, anti-inflammatory, and antioxidant activities. This compound has also been used as a fluorescent probe to study the binding properties of proteins and DNA. It has been found to bind to the DNA minor groove and inhibit the activity of DNA-binding proteins. This compound has also been used to study the structure and function of ion channels and receptors in the nervous system.
Propriétés
Formule moléculaire |
C20H20F3N3OS |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C20H20F3N3OS/c1-24-8-10-25(11-9-24)13-19(27)26-15-4-2-3-5-17(15)28-18-7-6-14(12-16(18)26)20(21,22)23/h2-7,12H,8-11,13H2,1H3 |
Clé InChI |
LJMNIRFVWJVEFD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
SMILES canonique |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)


![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)

![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)



